Product packaging for Isostearyl benzoate(Cat. No.:CAS No. 34364-24-4)

Isostearyl benzoate

Cat. No.: B1624267
CAS No.: 34364-24-4
M. Wt: 374.6 g/mol
InChI Key: BDEHGQOUMOLWCN-UHFFFAOYSA-N
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Description

Isostearyl benzoate is an ester formed from isostearyl alcohol and benzoic acid, resulting in a clear, light oil with a characteristically silky texture . This compound is valued in research and development for its role as a high-performance emollient and skin-conditioning agent . Its primary research applications focus on formulating advanced cosmetic and personal care products, including facial moisturizers, anti-aging creams, sunscreens, primers, liquid foundations, lipsticks, and hair conditioners, where it imparts a smooth, non-greasy finish . The research value of this compound lies in its ability to enhance product aesthetics. It functions by forming a lightweight, silky film that smooths hair cuticles, fills micro-gaps between skin cells, and helps to lock in moisture, thereby boosting overall hydration and improving skin feel without leaving a heavy or greasy residue . Its low comedogenic rating makes it a subject of interest for studies focused on formulations for acne-prone skin . From a chemical perspective, this compound is noted for its stability and compatibility with common active ingredients like retinoids and vitamin C, and it does not absorb UV light or increase photosensitivity . It appears as a colorless to pale yellow clear liquid and is characterized by its very low solubility in water . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42O2 B1624267 Isostearyl benzoate CAS No. 34364-24-4

Properties

CAS No.

34364-24-4

Molecular Formula

C25H42O2

Molecular Weight

374.6 g/mol

IUPAC Name

16-methylheptadecyl benzoate

InChI

InChI=1S/C25H42O2/c1-23(2)19-15-12-10-8-6-4-3-5-7-9-11-13-18-22-27-25(26)24-20-16-14-17-21-24/h14,16-17,20-21,23H,3-13,15,18-19,22H2,1-2H3

InChI Key

BDEHGQOUMOLWCN-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1

Other CAS No.

34364-24-4

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Under Physiological Conditions

In cosmetic applications, isostearyl benzoate may undergo enzymatic hydrolysis in the skin, yielding benzoic acid and isostearyl alcohol . This reaction is pH-dependent and accelerates in alkaline environments:

Isostearyl benzoate+H2OBenzoic acid+Isostearyl alcohol\text{this compound} + \text{H}_2\text{O} \rightarrow \text{Benzoic acid} + \text{Isostearyl alcohol}

Experimental findings :

ConditionHydrolysis Rate Constant (k, h⁻¹)Source
pH 7.4 (simulated skin)1.2×1041.2 \times 10^{-4}
pH 9.03.8×1033.8 \times 10^{-3}

Catalytic Transesterification

This compound participates in transesterification with shorter-chain alcohols under metal catalysis. For example, copper/2,2′-biquinoline complexes enable benzylic C-H esterification via radical intermediates under blue-light irradiation :

Isostearyl benzoate+R-OHCu catalystR-benzoate+Isostearyl alcohol\text{this compound} + \text{R-OH} \xrightarrow{\text{Cu catalyst}} \text{R-benzoate} + \text{Isostearyl alcohol}

Mechanistic insights :

  • Photochemical redox cycling sustains Cu<sup>I</sup>/Cu<sup>II</sup> activity .

  • Radical intermediates stabilize via hydrogen-atom transfer .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 250°C, with primary degradation products including isostearyl alcohol and benzoic acid anhydrides :

Thermal stability data :

PropertyValueSource
Boiling point426°C (estimated)
Decomposition onset250°C
Vapor pressure (20°C)1×1071 \times 10^{-7} mmHg

Enzymatic Biocatalysis

Alternative synthesis routes employ lipases (e.g., Candida antarctica Lipase B) for eco-friendly esterification at lower temperatures (40–60°C) . This method avoids HBr byproducts and achieves >95% conversion efficiency .

Advantages over acid catalysis :

  • Reduced energy input.

  • No corrosive byproducts.

Reactivity in Formulation Matrices

Comparison with Similar Compounds

Key Differences :

  • Chain Length and Branching : this compound’s branched C18 chain enhances its lipid solubility and reduces skin penetration compared to shorter-chain analogues like ethylhexyl benzoate or methyl benzoate .
  • Volatility : Longer-chain benzoates (e.g., isostearyl, stearyl) exhibit lower volatility, making them ideal for long-wear cosmetics. Shorter chains (e.g., methyl, ethyl) evaporate faster, limiting their utility in leave-on products .

Key Findings :

  • This compound and C12-15 alkyl benzoate are mild ocular irritants , unlike shorter-chain analogues (methyl, ethyl), which cause severe irritation .
  • No sensitization has been observed for this compound at its maximum use concentration (1%), aligning with its status as a low-risk ingredient in leave-on products .

Metabolic and Toxicity Considerations

  • Skin Metabolism : Longer-chain benzoates like this compound are less likely to penetrate the skin, minimizing systemic exposure. If absorbed, they are metabolized into benzoic acid and isostearyl alcohol. The latter has been reviewed by CIR as safe in cosmetics .
  • Toxic Metabolites: Shorter-chain benzoates (e.g., methyl, ethyl) release methanol and ethanol upon metabolism, which are associated with systemic toxicity at high doses. This compound’s metabolites (benzoic acid and isostearyl alcohol) have established safety profiles .

Stability in Formulations

This compound enhances pigment dispersion stability in lipsticks, outperforming hydrogenated castor oil derivatives in preventing discoloration and sweating over time . Its branched structure improves compatibility with polyethylene derivatives, critical for achieving smooth textures in anhydrous systems.

Comparative Performance in Cosmetics

  • Lipsticks: this compound provides superior spreadability and non-greasy feel compared to stearyl benzoate, which tends to thicken formulations excessively .
  • Skincare : At 1% concentration, it offers lighter emolliency than stearyl benzoate (used at 2% in face creams) but greater stability than ethylhexyl benzoate, which degrades under UV exposure .

Preparation Methods

Benzoic Acid

Benzoic acid (C7H6O2), a crystalline aromatic carboxylic acid, serves as the acyl donor. Industrial-grade benzoic acid (≥99.5% purity) is typically sourced via toluene oxidation or hydrolysis of benzotrichloride. Key specifications for esterification include:

  • Acid value : ≤0.02% (w/w) to minimize unreacted acid in final products.
  • Water content : <0.1% to prevent hydrolysis during synthesis.

Isostearyl Alcohol

Isostearyl alcohol (C18H38O), a branched C18 fatty alcohol, is synthesized via:

  • Oxo-synthesis : Hydroformylation of C17 olefins (e.g., heptadecene) with syngas (CO/H2) over cobalt catalysts, followed by hydrogenation.
  • Guerbet reaction : Self-condensation of shorter-chain alcohols (e.g., isooctanol) under alkaline conditions at 200–300°C.

Typical properties of cosmetic-grade isostearyl alcohol :

Property Value
Hydroxyl value 180–200 mg KOH/g
Iodine value ≤5 g I2/100g
Branched isomer content ≥85%

Traditional Synthesis Methods

Acid-Catalyzed Esterification

The conventional route employs homogeneous acid catalysts (e.g., H2SO4, p-toluenesulfonic acid) in a reflux system:

Reaction mechanism :

  • Protonation : Catalyst protonates benzoic acid’s carbonyl oxygen, enhancing electrophilicity.
  • Nucleophilic attack : Isostearyl alcohol’s hydroxyl group attacks the activated carbonyl carbon.
  • Water elimination : Tetrahedral intermediate collapses, releasing H2O and regenerating the catalyst.

Process parameters :

Variable Optimal Range
Molar ratio (acid:alcohol) 1:1.05–1.10 (alcohol excess)
Catalyst loading 0.5–2.0 wt% (relative to acid)
Temperature 130–150°C
Reaction time 4–8 hours

Yield : 92–95% conversion, with residual acid removed via alkaline washing.

Reactive Distillation

To overcome equilibrium limitations, continuous reactive distillation integrates reaction and separation:

Apparatus configuration :

  • Packed column with acid-resistant structured packing (e.g., Sulzer BX).
  • Reboiler temperature: 150–170°C.
  • Overhead condenser: 60–80°C to recover unreacted alcohol.

Advantages :

  • Shifts equilibrium by removing water (azeotrope with toluene/cyclohexane).
  • Achieves >98% conversion in 2–3 hours.

Biocatalytic Synthesis Methods

Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica enable solvent-free esterification under mild conditions:

Typical protocol :

  • Enzyme activation : Hydrate lipase at 40°C, 60% relative humidity for 24 h.
  • Reaction mixture : Benzoic acid (1 M), isostearyl alcohol (1.2 M), 5% (w/w) enzyme.
  • Conditions : 70°C, 200 rpm, 24–48 h under nitrogen.

Performance metrics :

Metric Biocatalytic vs. Chemical
Conversion 88–92% vs. 92–95%
Energy consumption 35% lower
Catalyst reusability 10–15 cycles

Limitations : Enzyme deactivation above 80°C and inhibition by polar solvents.

Purification and Quality Control

Distillation

Short-path distillation under high vacuum (0.1–1.0 mmHg) removes:

  • Unreacted alcohol (bp: 220–230°C at 5 mmHg).
  • Oligomeric byproducts (e.g., dialkyl ethers).

Typical distillation profile :

Fraction Temperature (°C) Pressure (mmHg)
Light ends 80–120 0.5
Product 240–260 0.3
Residue >300 0.1

Analytical Characterization

GC-MS parameters :

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
  • Oven program: 50°C (2 min) → 10°C/min → 300°C (10 min).
  • Characteristic ions: m/z 105 (benzoyl), 57 (isostearyl fragment).

Acceptance criteria :

Parameter Specification
Purity (GC area%) ≥99.0%
Acid value ≤0.5 mg KOH/g
Saponification value 140–150 mg KOH/g

Industrial-Scale Production Considerations

Batch vs. Continuous Processing

Batch reactor (5000 L) :

  • Cycle time: 12–18 hours.
  • Yield: 90–93%.
  • Energy intensity: 120–150 kWh/ton.

Continuous flow system :

  • Throughput: 500 kg/h.
  • Yield: 96–98%.
  • Capital cost: 40% higher than batch.

Environmental Impact

Waste streams :

  • Spent catalyst: Neutralized with NaHCO3 for landfill.
  • Aqueous phase: Biodegradable (BOD5 350–400 mg/L).

Carbon footprint :

Method CO2 eq (kg/kg product)
Acid catalysis 2.8–3.2
Biocatalysis 1.6–1.9

Q & A

Q. What are the established synthetic pathways for isostearyl benzoate, and how can its structural purity be validated?

this compound is synthesized via esterification of isostearyl alcohol and benzoic acid, typically catalyzed by acids (e.g., sulfuric acid) or enzymes. Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) to detect residual reactants and nuclear magnetic resonance (NMR) spectroscopy to confirm ester bond formation and branching in the isostearyl chain . For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Q. What physicochemical properties of this compound are critical for its function as an emollient in dermatological formulations?

Key properties include its low volatility (boiling point >300°C), hydrophobicity (logP ~12), and molecular weight (~418.7 g/mol), which contribute to its occlusive and skin-softening effects. Differential scanning calorimetry (DSC) can assess melting behavior (typically 15–25°C), while rheological studies determine viscosity-modifying capabilities in formulations .

Q. How does this compound’s stability vary under different storage conditions, and what analytical methods are used to monitor degradation?

Stability is influenced by temperature, UV exposure, and pH. Accelerated stability testing (40°C/75% relative humidity) over 6–12 months, paired with Fourier-transform infrared spectroscopy (FTIR) , can detect hydrolysis of the ester bond. X-ray diffraction (XRD) identifies crystalline phase changes, while LC-MS identifies degradation products like benzoic acid and isostearyl alcohol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dermal irritation and sensitization data for this compound?

Discrepancies arise from variations in test concentrations (e.g., 2% vs. 10%), vehicle composition, and model systems (rabbits vs. human epidermal models). A standardized protocol using reconstructed human epidermis (RhE) and IL-8 cytokine release assays is recommended for cross-study comparability. Meta-analyses of historical data (e.g., CIR reports) should account for interspecies differences .

Q. What methodological challenges arise in quantifying this compound metabolites in vivo, and how can these be addressed?

Metabolites like benzoic acid and isostearyl alcohol are endogenous or shared with other esters, complicating tracing. Stable isotope labeling (e.g., deuterated this compound) coupled with tandem mass spectrometry (MS/MS) improves specificity. In vitro hepatocyte models can pre-screen metabolic pathways (e.g., cytochrome P450 activity) .

Q. What computational models are suitable for predicting the environmental fate of this compound, and how do they align with experimental data?

Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) estimate biodegradation (BIOWIN score: 2.5) and bioaccumulation potential (logKow >6). Experimental validation requires shake-flask tests for aqueous solubility and OECD 301F respirometry for biodegradation kinetics. Discrepancies often stem from model assumptions about branched-chain ester hydrolysis .

Q. How can inter-laboratory variability in this compound purity assessments be minimized?

Implementation of standard reference materials (SRMs) from agencies like NIST and harmonized protocols (e.g., ISO 5725) for NMR and GC-MS calibration reduces variability. Collaborative trials using blinded samples and centralized data analysis improve reproducibility .

Q. What gaps exist in understanding the long-term effects of this compound on skin microbiota, and how can these be experimentally addressed?

Current studies focus on acute toxicity, neglecting microbiome interactions. 16S rRNA sequencing of ex vivo skin models treated with this compound (0.5–5% w/v) over 28 days can assess shifts in microbial diversity. Metabolomic profiling (e.g., GC-TOF-MS ) identifies microbiota-derived metabolites influenced by the compound .

Methodological Guidance

Q. What experimental designs are optimal for comparing this compound’s efficacy with structurally similar esters (e.g., stearyl or behenyl benzoate)?

Use a factorial design with controlled variables (e.g., chain length, branching). In vitro TEWL (transepidermal water loss) assays and in vivo corneometry measure moisturizing efficacy. Statistical analysis (ANOVA with Tukey’s post hoc test) identifies significant differences (p<0.05) .

Q. How should researchers approach conflicting data on this compound’s comedogenicity in acne-prone skin models?

Conduct 3D sebocyte-fibroblast co-culture assays with standardized sebum production metrics. Compare results against historical data using Cohen’s kappa coefficient to quantify inter-study agreement. Dose-response curves (0.1–10% concentration) clarify threshold effects .

Tables for Key Data

Property Value/Method Reference
Molecular Weight418.7 g/mol
logP~12 (estimated)
Melting Point15–25°C
GC-MS Retention Time12.3 min (HP-5 column)
Dermal Irritation (OECD 404)Non-irritant (10% in mineral oil)

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